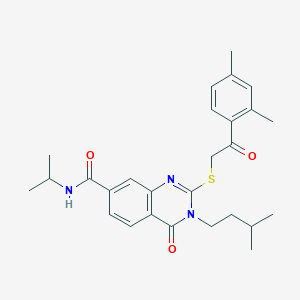
2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-isopentyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure made up of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been studied for their potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Applications De Recherche Scientifique
Cytotoxic Activity and Anticancer Potential
Quinazoline derivatives have been synthesized and studied for their cytotoxic activity against various cancer cell lines. For instance, 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives exhibited substantial growth delays against in vivo subcutaneous colon 38 tumors in mice, with some derivatives showing curative activity in refractory models, indicating their potential as anticancer agents (Bu et al., 2001).
Synthesis and Biological Activity
Research on the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines highlighted new methodologies for obtaining derivatives with potential biological activities. These studies contribute to the understanding of quinazoline chemistry and its application in drug development (Gromachevskaya et al., 2017).
Antimicrobial Agents
Quinazolinone and thiazolidinone derivatives have been investigated for their antimicrobial properties. A series of compounds were synthesized and evaluated for their effectiveness against various bacterial and fungal strains, indicating the role of quinazoline derivatives as potential antimicrobial agents (Desai et al., 2011).
Pharmacological Activities
Studies on 4-aryl-7,7-dimethyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thione derivatives have explored their enantioseparation and pharmacological activities, including calcium antagonist activities. These findings demonstrate the diverse pharmacological potential of quinazoline derivatives (Yarim et al., 2002).
Antitubercular Activity
Novel quinazoline derivatives have been designed, synthesized, and evaluated for their antitubercular activity against Mycobacterium tuberculosis. This research indicates the potential of quinazoline derivatives in treating tuberculosis, highlighting their importance in medicinal chemistry (Marvadi et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S/c1-16(2)11-12-30-26(33)22-10-8-20(25(32)28-17(3)4)14-23(22)29-27(30)34-15-24(31)21-9-7-18(5)13-19(21)6/h7-10,13-14,16-17H,11-12,15H2,1-6H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKIBXOJXPCYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2929465.png)
![2-[3-Methylbutan-2-yl(1,2-oxazol-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2929467.png)
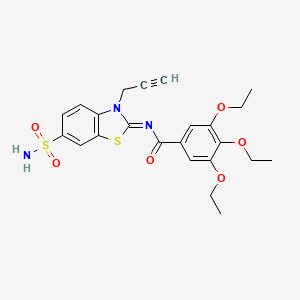
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2929469.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2929471.png)

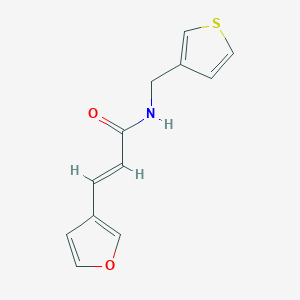
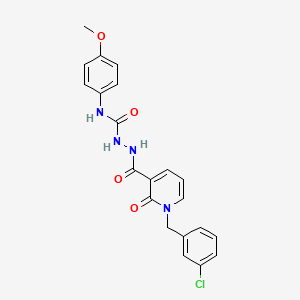

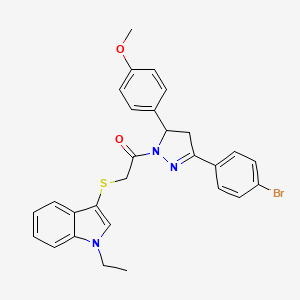
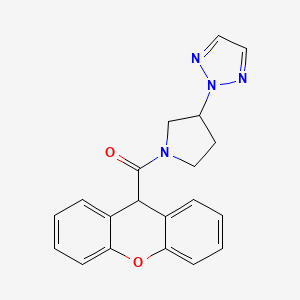
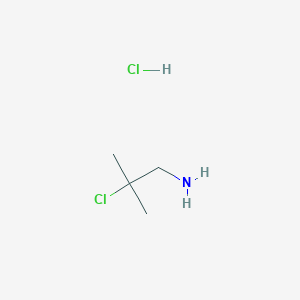
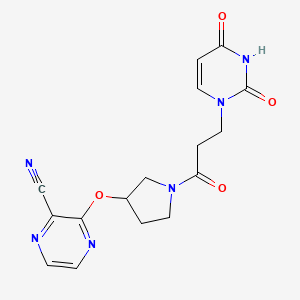
![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)